molecular formula C31H39N3O7 B3039746 Fmoc-Lys(Boc)-Pro-OH CAS No. 130445-10-2

Fmoc-Lys(Boc)-Pro-OH

Cat. No.: B3039746
CAS No.: 130445-10-2
M. Wt: 565.7 g/mol
InChI Key: FTDLWHRKZBSRBL-UIOOFZCWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-Lys(Boc)-Pro-OH is a compound used in the field of peptide synthesis. It is a derivative of lysine and proline, protected by fluorenylmethyloxycarbonyl (Fmoc) and tert-butyloxycarbonyl (Boc) groups. These protecting groups are crucial in peptide synthesis to prevent unwanted side reactions and ensure the correct sequence of amino acids.

Mechanism of Action

Target of Action

Fmoc-Lys(Boc)-Pro-OH is a derivative of the amino acid lysine, used in Fmoc solid-phase peptide synthesis . The primary targets of this compound are the peptide chains being synthesized. The role of this compound is to add a lysine residue to these chains in a controlled manner.

Mode of Action

The compound interacts with its targets through a process known as Fmoc solid-phase peptide synthesis . The Fmoc group (Fluorenylmethyloxycarbonyl) and Boc group (tert-butyloxycarbonyl) are protective groups used in peptide synthesis. They prevent unwanted side reactions by temporarily blocking the reactive sites of the amino acid .

Biochemical Pathways

The biochemical pathways affected by this compound are those involved in peptide synthesis. The compound is used to build peptide chains one amino acid at a time. The Fmoc group is removed under basic conditions, allowing the next amino acid to be added. The Boc group is stable under these conditions and remains in place, protecting the side chain of the lysine residue .

Pharmacokinetics

The properties of the compound, such as its stability under different conditions, are crucial for its effectiveness in peptide synthesis .

Result of Action

The result of this compound’s action is the addition of a lysine residue to a growing peptide chain. This allows for the controlled synthesis of peptides with specific sequences of amino acids .

Action Environment

The action of this compound is influenced by the conditions under which peptide synthesis is carried out. Factors such as temperature, pH, and the presence of other reagents can affect the efficiency and outcome of the synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-Lys(Boc)-Pro-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to an insoluble resin. The process begins with the attachment of the first amino acid to the resin, followed by the stepwise addition of protected amino acids. The Fmoc group is removed using a base such as piperidine, while the Boc group is removed using trifluoroacetic acid (TFA) .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high purity and yield. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product .

Chemical Reactions Analysis

Types of Reactions

Fmoc-Lys(Boc)-Pro-OH undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions are peptides with specific sequences and functionalities, depending on the intended application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both lysine and proline residues, which can impart specific structural and functional properties to the synthesized peptides. The combination of these residues allows for the creation of peptides with unique conformations and biological activities .

Properties

IUPAC Name

(2S)-1-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoyl]pyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H39N3O7/c1-31(2,3)41-29(38)32-17-9-8-15-25(27(35)34-18-10-16-26(34)28(36)37)33-30(39)40-19-24-22-13-6-4-11-20(22)21-12-5-7-14-23(21)24/h4-7,11-14,24-26H,8-10,15-19H2,1-3H3,(H,32,38)(H,33,39)(H,36,37)/t25-,26-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTDLWHRKZBSRBL-UIOOFZCWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCCC(C(=O)N1CCCC1C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NCCCC[C@@H](C(=O)N1CCC[C@H]1C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H39N3O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

565.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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